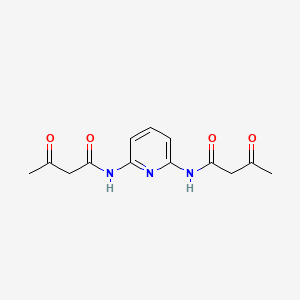

2,6-Bis-(acetoacetamido)-pyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-oxo-N-[6-(3-oxobutanoylamino)pyridin-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-8(17)6-12(19)15-10-4-3-5-11(14-10)16-13(20)7-9(2)18/h3-5H,6-7H2,1-2H3,(H2,14,15,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZQCPZPEGHVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=NC(=CC=C1)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60980814 | |

| Record name | N,N'-(Pyridine-2,6-diyl)bis(3-oxobutanimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60980814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63896-86-6 | |

| Record name | NSC84170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(Pyridine-2,6-diyl)bis(3-oxobutanimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60980814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-BIS-(ACETOACETAMIDO)-PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of 2,6 Bis Acetoacetamido Pyridine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure and electronic properties of chemical compounds. For a molecule like 2,6-bis-(acetoacetamido)-pyridine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry, would be required for a complete analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR spectroscopy would provide critical information.

Expected ¹H NMR Spectral Features: Due to the molecule's C₂ᵥ symmetry, the proton NMR spectrum is expected to show a simplified set of signals. Key expected resonances would include:

A triplet and a doublet in the aromatic region, corresponding to the H4 and H3/H5 protons of the pyridine (B92270) ring, respectively.

A singlet for the two equivalent methine (CH) protons of the acetoacetamido groups.

A singlet for the six equivalent methyl (CH₃) protons.

A broad singlet for the two equivalent amide (NH) protons, the chemical shift of which would be sensitive to solvent and temperature.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would complement the proton data, with expected signals for:

The three distinct carbon environments in the pyridine ring (C2/C6, C3/C5, and C4).

The carbonyl carbons of the amide and ketone groups.

The methine carbon.

The methyl carbon.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

A hypothetical data table for the expected NMR signals is presented below:

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Pyridine H3, H5 | Doublet | ~110-120 |

| Pyridine H4 | Triplet | ~140-150 |

| Pyridine C2, C6 | - | ~150-160 |

| Amide NH | Broad Singlet | - |

| Methine CH | Singlet | ~50-60 |

| Methyl CH₃ | Singlet | ~20-30 |

| Amide C=O | - | ~160-170 |

| Ketone C=O | - | ~200-210 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: A sharp band around 3300-3400 cm⁻¹, indicative of the secondary amide.

C=O stretching: Two distinct bands in the region of 1650-1750 cm⁻¹. The amide I band (primarily C=O stretch) would likely appear around 1680 cm⁻¹, while the ketone carbonyl stretch would be at a slightly higher frequency.

C-N stretching: Bands in the 1200-1400 cm⁻¹ region.

Aromatic C=C and C=N stretching: A series of bands between 1400 and 1600 cm⁻¹.

C-H stretching: Bands for both aromatic and aliphatic C-H bonds just above and below 3000 cm⁻¹, respectively.

Analysis of these vibrational frequencies would confirm the presence of the key functional groups and provide insight into the intramolecular hydrogen bonding between the amide N-H and the ketonic C=O group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to exhibit absorption bands corresponding to:

π → π* transitions: Intense absorptions in the shorter wavelength UV region (around 200-300 nm) associated with the aromatic pyridine ring and the conjugated enol form of the acetoacetamide (B46550) moiety.

n → π* transitions: Weaker absorptions at longer wavelengths, likely arising from the non-bonding electrons of the nitrogen and oxygen atoms.

The position and intensity of these bands would be sensitive to the solvent polarity and the pH of the medium, which could be used to study the tautomeric equilibria of the acetoacetamido side chains.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and information about its fragmentation pattern, which can aid in structural elucidation. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₃H₁₅N₃O₄). The fragmentation pattern in the mass spectrum would likely show characteristic losses of:

The acetyl group (CH₃CO).

The entire acetoacetyl group.

Cleavage of the amide bond.

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at an m/z value corresponding to its molecular weight (277.28 g/mol ).

Single Crystal X-ray Diffraction Studies for Solid-State Geometries

To definitively determine the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction is the gold standard. Growing suitable single crystals of this compound would be a prerequisite. A successful crystallographic analysis would provide precise information on:

Bond lengths and angles.

The planarity of the pyridine ring and the conformation of the acetoacetamido side chains.

Intramolecular and intermolecular hydrogen bonding interactions.

The crystal packing arrangement.

This data is crucial for understanding the supramolecular chemistry of the compound and how the molecules interact with each other in the solid state.

Conformational Analysis in Solution and Solid States

The acetoacetamido side chains of this compound can exist in different conformations due to rotation around the C-N and C-C single bonds. Furthermore, the acetylacetone (B45752) moiety can exist in keto-enol tautomeric forms.

In the solid state, X-ray diffraction would reveal the preferred conformation and tautomeric form. It is plausible that intramolecular hydrogen bonds between the amide proton and the ketonic oxygen, or between the enolic hydroxyl group and the amide oxygen, would lock the molecule into a specific conformation.

In solution, the conformational flexibility would likely be greater. Variable-temperature NMR studies could provide insights into the rotational barriers around the single bonds and the thermodynamics of any conformational exchange processes. The presence of different tautomers in solution could also be investigated by NMR and UV-Vis spectroscopy under varying solvent and temperature conditions. Understanding the conformational landscape is essential for predicting its coordination behavior with metal ions.

Coordination Chemistry of 2,6 Bis Acetoacetamido Pyridine and Its Metal Complexes

Ligand Design Principles and Coordination Modes

The structure of 2,6-Bis-(acetoacetamido)-pyridine is intentionally designed to facilitate strong and specific interactions with metal ions. The central pyridine (B92270) ring provides a nitrogen donor atom, while the two acetoacetamido side chains offer additional coordination sites through oxygen and nitrogen atoms.

This compound is a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously, forming a stable chelate ring. The primary coordination site is the nitrogen atom of the pyridine ring. The acetoacetamido side chains, upon deprotonation of the amide protons, can coordinate through the amide nitrogen and the carbonyl oxygen atoms. This results in the ligand acting as a dianionic, tridentate donor, coordinating in a meridional fashion. This N,N,O-coordination mode is common for related pyridine-2,6-diamide ligands which form stable [M(L-2H)] type complexes with divalent metal ions, where L is the ligand and 2H represents the two displaced amide protons. tandfonline.commdpi.com

The acetoacetamido groups of the ligand can exist in tautomeric forms: the keto-amide and the enol-imidol form. In the solid state and in solution, an equilibrium exists between these two forms.

Keto-Amide Form: This is the standard representation of the molecule.

Enol-Imidol Form: In this form, a proton migrates from the methylene (B1212753) group to the keto-oxygen, forming an enol, and a proton from the amide nitrogen can migrate to the amide carbonyl oxygen, forming an imidol.

The coordination with a metal ion significantly influences this tautomeric equilibrium. Upon complexation, the ligand typically adopts the deprotonated enol-imidol form. The deprotonation of the amide nitrogen and the enolic hydroxyl group creates anionic donor sites (N- and O-) that form strong covalent bonds with the positively charged metal ion. This stabilization of the enol-imidol tautomer upon chelation is a key feature of the coordination chemistry of β-dicarbonyl and amide-containing ligands.

The interaction between this compound and a metal ion is governed by several factors that determine the stability of the resulting complex and its electronic properties.

Nature of the Metal Ion: The affinity of the ligand for different metal ions follows the Irving-Williams series for high-spin octahedral complexes of divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is primarily based on the decrease in ionic radii across the series and the ligand field stabilization energy.

Ligand Field Strength: As a tridentate N,N,O-donor ligand, this compound is expected to create a moderately strong ligand field. The pyridine nitrogen is a relatively soft donor, while the deprotonated amide nitrogen and carbonyl oxygen are hard donors. This combination allows for effective bonding with a range of transition metals.

Chelate Effect: The formation of two five-membered chelate rings upon coordination of the deprotonated ligand to a metal center significantly enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands.

pH of the Medium: Complexation is pH-dependent. The deprotonation of the amide groups is essential for the strong N,N,O-coordination. Therefore, the formation of stable complexes is favored in neutral to basic conditions where the ligand can be readily deprotonated. tandfonline.com

| Complex Formation Step | Cu(II) | Ni(II) | Zn(II) |

| log βML-2H | ~ -10 | ~ -10 | ~ -10 |

| log βML-3H | ~ -20 | ~ -20 | ~ -20 |

| Data inferred from analogous pyridine-2,6-diamide systems incorporating amino alcohols. tandfonline.com The values represent the formation of di-deprotonated and tri-deprotonated species, respectively. |

Synthesis of Transition Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions can be tuned to control the stoichiometry and geometry of the resulting complex.

Complexes of this compound with first-row transition metals are generally prepared by reacting the ligand with metal chlorides, nitrates, or acetates in a solvent like methanol (B129727) or ethanol (B145695). The addition of a base is often necessary to facilitate the deprotonation of the amide groups and promote the formation of the neutral [M(L-2H)] complex.

The general reaction can be represented as: M2+ + H2L + 2OH- → [ML] + 2H2O (where H2L represents the neutral ligand)

These complexes are often colored, with the specific color depending on the metal ion and its d-electron configuration. The coordination geometry is typically a distorted octahedron for a 1:2 metal-to-ligand ratio or a distorted square-pyramidal or trigonal-bipyramidal geometry for a 1:1 metal-to-ligand ratio, where solvent molecules or counter-ions may occupy the remaining coordination sites.

Table of Expected First-Row Transition Metal Complexes and Their Properties

| Metal Ion | Expected Complex Formula (1:1) | Probable Geometry | Expected Color |

|---|---|---|---|

| Fe(II) | [Fe(L-2H)(H2O)2] | Distorted Octahedral | Pale Green/Red-Brown |

| Co(II) | [Co(L-2H)(H2O)2] | Distorted Octahedral | Pink/Blue |

| Ni(II) | [Ni(L-2H)(H2O)2] | Distorted Octahedral | Green/Blue |

| Cu(II) | [Cu(L-2H)] | Distorted Square Planar | Blue/Green |

| Zn(II) | [Zn(L-2H)(H2O)] | Tetrahedral/Square Pyramidal | Colorless |

This table is based on the expected behavior of this compound as a dianionic tridentate ligand with common first-row transition metals.

The coordination chemistry of this compound with second- and third-row transition metals is not as well-documented in the literature as that of the first-row metals. For ruthenium, ligands such as pyridine-2,6-dicarboxylates or polypyridyl systems are more commonly employed to form stable complexes. researchgate.netnih.gov These ligands are robust and can withstand the often harsh conditions required for the synthesis of ruthenium complexes.

Similarly, for manganese in a low oxidation state such as Mn(0), the preferred ligands are typically strong π-acceptors like carbon monoxide (CO), bipyridine, or phenanthroline, which can stabilize the low electron density on the metal center. nih.govnih.gov The amide-based donor set of this compound may not be sufficiently π-accepting to form stable, well-defined complexes with Mn(0) under typical conditions. While manganese(II) readily forms complexes with pyridine-based ligands, the synthesis of Mn(0) complexes requires specific ligand electronic properties that this compound is unlikely to possess. rsc.org

Further research is required to explore the synthesis and characterization of complexes of this compound with heavier transition metals to fully understand its coordination capabilities across the periodic table.

No Information Found for this compound

Extensive research has yielded no specific scientific literature or data regarding the coordination chemistry of the compound This compound and its metal complexes. Consequently, it is not possible to provide an article based on the requested outline, which includes the synthesis of its lanthanide and actinide complexes, its electronic structure and bonding, magnetic properties, and redox chemistry.

Searches for the synthesis, complexation, and physicochemical properties of metal complexes involving this specific ligand did not return any relevant scholarly articles, experimental data, or research findings. This suggests that "this compound" is not a widely studied ligand in the field of coordination chemistry, and its interactions with metal ions, including lanthanides, actinides, and iron, have not been documented in available scientific publications.

Therefore, the following sections of the proposed article outline remain unaddressed due to the lack of available information:

Redox Chemistry of this compound Metal Complexes

Without any foundational research on this specific compound, a scientifically accurate and informative article adhering to the provided structure cannot be generated.

Catalytic Applications of 2,6 Bis Acetoacetamido Pyridine Derivatives

Heterogeneous Catalysis

There is no available information on the immobilization of 2,6-bis-(acetoacetamido)-pyridine complexes onto solid supports for use in heterogeneous catalysis. The potential advantages of such systems, including catalyst recyclability and ease of product separation, have not been investigated for this compound.

Based on a comprehensive search of available scientific literature, there is currently a lack of specific research detailing the direct application of This compound as a primary organocatalyst. Consequently, in-depth information regarding its specific use in organocatalysis, detailed mechanistic investigations of its catalytic cycles, and studies on its reusability and stability in such applications are not available.

Further research and exploration into the catalytic potential of this compound and its derivatives would be necessary to generate the specific information requested in the article outline.

Theoretical and Computational Investigations of 2,6 Bis Acetoacetamido Pyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For a molecule like 2,6-Bis-(acetoacetamido)-pyridine, DFT calculations can offer profound insights into its geometry, reactivity, and spectroscopic characteristics. A key aspect of this molecule is the potential for keto-enol tautomerism in its acetoacetamide (B46550) side chains, a phenomenon well-suited for study with DFT. frontiersin.orgnih.govdiva-portal.org

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically to determine the molecule's most stable three-dimensional structure. DFT-based geometry optimization can precisely calculate bond lengths, bond angles, and dihedral angles for all possible tautomers and conformers of this compound. For instance, the acetoacetamide side chains can exist in keto or enol forms, and the orientation of these side chains relative to the pyridine (B92270) ring can vary. DFT calculations can determine the relative energies of these different forms, identifying the most stable isomer in the gas phase and in different solvent environments.

The electronic structure, which dictates the molecule's chemical behavior, can be thoroughly analyzed. This includes mapping the electron density distribution to understand how electrons are shared between atoms and identifying regions of high and low electron density. Such analysis is crucial for understanding the reactivity and intermolecular interactions of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for Keto and Enol Tautomers of this compound

| Parameter | Keto-Keto Tautomer | Enol-Enol Tautomer |

| C=O (amide) bond length (Å) | 1.23 | 1.24 |

| C=O (ketone) bond length (Å) | 1.21 | N/A |

| C-C (acetyl) bond length (Å) | 1.51 | 1.45 |

| C=C (enol) bond length (Å) | N/A | 1.36 |

| C-O (enol) bond length (Å) | N/A | 1.34 |

| N-C (pyridine) bond length (Å) | 1.34 | 1.35 |

Note: This table is illustrative and presents expected trends in bond lengths upon tautomerization, not experimentally verified data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, HOMO-LUMO analysis can reveal how the electronic properties are influenced by the tautomeric form. The delocalization of π-electrons in the enol form is expected to raise the HOMO energy and lower the LUMO energy, thereby reducing the HOMO-LUMO gap compared to the keto form. This would suggest that the enol tautomer is more reactive.

Electrostatic Potential (ESP) Mapping

The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring, indicating these as sites for coordination with metal ions or hydrogen bonding. The hydrogen atoms of the amide groups would exhibit positive potential, making them potential hydrogen bond donors.

Spectroscopic Property Predictions (e.g., NMR, UV-Vis)

DFT calculations can be a powerful tool for predicting various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can help in the assignment of experimental spectra. By calculating the ¹H and ¹³C NMR spectra for the different possible tautomers of this compound, one could potentially identify the dominant tautomer in solution.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with experimental spectra to understand the electronic transitions occurring within the molecule. Different tautomers would be expected to have distinct UV-Vis spectra due to differences in their electronic structures.

Reaction Pathway and Transition State Calculations

DFT is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. For this compound, this could be applied to study the mechanism of keto-enol tautomerization. By locating the transition state structure for the interconversion between the keto and enol forms, the activation energy for the tautomerization process can be calculated. This would provide crucial information about the kinetics of this equilibrium. Furthermore, the mechanism of its complexation with various metal ions could be elucidated by calculating the reaction pathways and energetics of ligand binding.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. In an MD simulation, the classical equations of motion are solved for all the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules).

For this compound, MD simulations could be used to:

Study the conformational flexibility of the acetoacetamide side chains.

Investigate the dynamics of hydrogen bonding, both intramolecularly and with solvent molecules.

Simulate the process of ligand-receptor binding if the molecule is being considered for its potential as a ligand for a biological target.

Explore the self-assembly properties of the molecule, to see if it forms aggregates in solution.

By combining the strengths of both DFT and MD simulations, a comprehensive theoretical understanding of the structure, properties, and reactivity of this compound can be achieved. Such studies are essential for the rational design of new materials and catalysts based on this versatile molecular scaffold.

Computational QSAR Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its properties and guide the design of new derivatives with enhanced activities. This section outlines the theoretical framework and methodology for conducting a computational QSAR analysis on this compound.

The fundamental goal of a QSAR study is to develop a model that can predict the activity of new, unsynthesized compounds based solely on their structural features. This process involves calculating a variety of molecular descriptors that quantify different aspects of a molecule's physicochemical properties. These descriptors are then used as independent variables to build a mathematical equation that correlates them with a dependent variable, which is typically a measure of biological activity (e.g., IC₅₀, the half-maximal inhibitory concentration).

For a hypothetical QSAR study on a series of analogs of this compound, the initial step would involve generating a dataset of compounds with varying structural modifications and their corresponding measured biological activities. The structural modifications could include substitutions on the pyridine ring or alterations to the acetoacetamido side chains.

Molecular Descriptor Calculation

A wide array of molecular descriptors would be calculated for each analog. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the presence of electron-withdrawing or electron-donating groups on the pyridine ring would significantly alter these descriptors. tjnpr.org

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The conformation of the acetoacetamido side chains would be a key determinant of these parameters.

Topological Descriptors: These are numerical representations of the molecular structure, describing atomic connectivity and branching.

Physicochemical Descriptors: These include properties like lipophilicity (logP) and water solubility, which are crucial for predicting a compound's pharmacokinetic behavior.

A hypothetical data table of such descriptors for a small set of this compound derivatives is presented below.

Interactive Data Table: Hypothetical Molecular Descriptors for this compound Analogs

| Compound ID | Substitution (R) | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) | Predicted Activity (-logIC₅₀) |

| 1 | H (Parent) | 249.25 | 0.5 | -6.2 | -1.5 | 5.0 |

| 2 | 4-Cl | 283.70 | 1.2 | -6.5 | -1.8 | 5.8 |

| 3 | 4-OCH₃ | 279.28 | 0.4 | -5.9 | -1.3 | 5.3 |

| 4 | 4-NO₂ | 294.25 | 0.6 | -7.0 | -2.5 | 6.2 |

| 5 | 3-F | 267.24 | 0.7 | -6.4 | -1.7 | 5.5 |

Model Development and Validation

Once the descriptors are calculated, a statistical method is employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to generate an equation that describes the relationship between the descriptors and the biological activity. kg.ac.rsnih.gov For example, a study on acetamidosulfonamide derivatives successfully used MLR to develop QSAR models for antioxidant activity. nih.govresearchgate.net

A hypothetical MLR model for our series of this compound analogs might look like this:

Predicted Activity (-logIC₅₀) = 0.8 * LogP - 0.5 * LUMO + 0.01 * Molecular Weight + 3.5

This equation suggests that higher lipophilicity (LogP) and a lower LUMO energy (indicating a better electron acceptor) would lead to higher predicted activity.

The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically done using statistical parameters such as:

Coefficient of determination (R²): This indicates how well the model fits the data. Values closer to 1.0 suggest a better fit.

Leave-one-out cross-validation coefficient (Q²): This assesses the predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov

Root Mean Square Error (RMSE): This measures the deviation between the predicted and actual values.

The table below shows hypothetical statistical validation results for a QSAR model, based on values reported in the literature for similar compound classes. nih.govnih.gov

Interactive Data Table: Hypothetical Statistical Validation of a QSAR Model

| Parameter | Value | Description |

| R² | 0.92 | Indicates a strong correlation between descriptors and activity for the training set. |

| Q² | 0.85 | Suggests good internal predictive power of the model. |

| RMSE | 0.25 | Represents a low average error in the predicted activity values. |

| F-statistic | 55 | Indicates the statistical significance of the model. |

By interpreting the validated QSAR model, researchers can identify the key structural features that are most influential on the biological activity. This knowledge is invaluable for the rational design of new, more potent, and selective derivatives of this compound for further synthesis and testing.

Advanced Materials Science Applications of 2,6 Bis Acetoacetamido Pyridine

Development of Functional Coordination Polymers

The unique molecular structure of 2,6-Bis-(acetoacetamido)-pyridine, featuring two acetoacetamide (B46550) groups attached to a central pyridine (B92270) ring, makes it a promising candidate as a ligand for the construction of functional coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the acetoacetamide moieties can act as coordination sites for metal ions, potentially leading to the formation of one-, two-, or three-dimensional polymeric networks. The specific geometry and electronic properties of the resulting coordination polymers would be dictated by the choice of the metal center and the coordination mode of the ligand. At present, detailed research findings on the synthesis and characterization of coordination polymers specifically derived from this compound are limited in publicly accessible scientific literature.

Luminescent Materials and their Photophysical Properties

The investigation of this compound in the context of luminescent materials is an area with considerable potential. The pyridine ring, being an aromatic heterocycle, can contribute to the electronic transitions responsible for luminescence. The acetoacetamide side chains can be chemically modified to tune the photophysical properties, such as the emission wavelength and quantum yield. The coordination of this ligand to metal ions, particularly lanthanides or transition metals, could further enhance or alter its luminescent behavior through processes like ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). However, specific studies detailing the synthesis and in-depth photophysical characterization of luminescent materials based on this compound are not extensively reported.

Polymeric Networks and Dendritic Structures

Beyond coordination polymers, this compound can serve as a building block for purely organic polymeric networks and dendritic structures. The reactive methylene (B1212753) groups within the acetoacetamide moieties could potentially be utilized for polymerization reactions or for grafting onto other polymer backbones. The bifunctional nature of the molecule allows for the creation of cross-linked networks with tailored thermal and mechanical properties. In the realm of dendrimers, this compound could act as a core molecule onto which successive generations of branches are built. Currently, the exploration of this compound in the synthesis of such polymeric and dendritic architectures is a field that remains to be thoroughly investigated.

Optoelectronic Device Components

The potential application of this compound as a component in optoelectronic devices is an intriguing prospect. Its electronic properties, which can be modulated through chemical functionalization, could make it suitable for use as a charge transport material, an emissive layer in organic light-emitting diodes (OLEDs), or as a component in sensors. The ability to form stable complexes with metals could also be exploited to create materials with specific electronic or optical responses. As of now, there is a lack of specific research demonstrating the integration and performance of this compound in optoelectronic device prototypes.

Energy Conversion Systems: Dye-Sensitized Solar Cells (DSSCs)

In the field of energy conversion, particularly in dye-sensitized solar cells (DSSCs), organic molecules play a crucial role as sensitizers. The this compound scaffold could potentially be functionalized with anchoring groups (like carboxylic or phosphonic acids) to adsorb onto the surface of semiconductor metal oxides (e.g., TiO2) and with chromophoric moieties to enhance light absorption in the visible spectrum. Its coordination complexes could also be explored as sensitizers. However, dedicated studies on the synthesis of dyes based on this compound and the evaluation of their performance in DSSCs are not yet available in the scientific literature.

Separation Science Applications of 2,6 Bis Acetoacetamido Pyridine

Solvent Extraction Methodologies for Metal Ion Separation

Solvent extraction is a widely used technique for the separation and purification of metal ions. It involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase containing a selective extracting agent.

Liquid-Liquid Extraction Principles

Liquid-liquid extraction is based on the differential partitioning of a solute between two immiscible liquid phases. The efficiency of the extraction depends on the distribution coefficient of the metal complex formed between the metal ion and the extractant. While the fundamental principles of liquid-liquid extraction are well-established, specific studies detailing the use of 2,6-Bis-(acetoacetamido)-pyridine as an extractant, including optimal conditions and efficiency, are not available in the reviewed literature.

Membrane-Based Extraction Processes

Membrane-based extraction processes, such as supported liquid membranes (SLMs) and polymer inclusion membranes (PIMs), offer advantages over traditional liquid-liquid extraction, including reduced solvent inventory and the potential for simultaneous extraction and stripping. Research on related compounds like 2,6-bis((benzoyl-R)amino)pyridine derivatives has shown their utility as carriers in membrane extraction. However, there is no specific research data on the application or performance of This compound in membrane-based extraction systems for metal ion separation.

Selective Extraction of Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Zn(II))

The selective extraction of transition metal ions is crucial in various industrial processes, including hydrometallurgy and waste treatment. The design of the extractant plays a key role in achieving high selectivity. While derivatives of 2,6-diaminopyridine (B39239) have demonstrated the ability to form stable complexes with transition metals, leading to their successful extraction, specific studies quantifying the selectivity and extraction efficiency of This compound for Cu(II), Ni(II), Co(II), and Zn(II) are absent from the current body of scientific literature. Consequently, no data tables on its performance can be provided.

Actinide/Lanthanide Separation Strategies

The separation of actinides from lanthanides is a significant challenge in the management of used nuclear fuel. Researchers have explored various nitrogen-containing ligands, such as 2,6-bis(triazinyl)pyridine derivatives, for this purpose due to their preferential complexation with actinides. There is currently no published research to suggest that This compound has been investigated or has shown efficacy in actinide/lanthanide separation strategies.

Mechanistic Understanding of Extraction Processes

A mechanistic understanding of extraction processes involves studying the stoichiometry of the extracted species, the kinetics of the extraction, and the nature of the chemical interactions between the extractant and the metal ion. Such studies are fundamental to optimizing separation processes. Due to the lack of experimental data on the use of This compound in metal ion extraction, there is no information available regarding the mechanism of any such potential extraction processes.

Future Research Directions for 2,6 Bis Acetoacetamido Pyridine

Exploration of Novel Ligand Architectures and Derivatives

The foundational structure of 2,6-Bis-(acetoacetamido)-pyridine is ripe for the exploration of novel ligand architectures. Future research will likely focus on the strategic modification of this parent compound to tune its electronic, steric, and coordination properties. By analogy with related pyridine-based ligands like 2,6-bis(pyrazol-1-yl)pyridine (bpp), functionalization at the 4-position of the pyridine (B92270) ring presents a fertile ground for innovation. nih.gov The introduction of various substituents, from simple alkyl and halogen groups to more complex aromatic systems and redox-active units, could lead to a new family of ligands with tailored characteristics. nih.gov

Furthermore, the acetoacetamido side chains offer additional sites for chemical derivatization. Research into modifying these groups could enhance the ligand's solubility, stability, or its affinity for specific metal ions. For instance, the synthesis of derivatives like 2,6-bis(2-anilinoethynyl)pyridine scaffolds, which can be functionalized to create receptors for specific anions, demonstrates the potential of elaborating on the core pyridine structure to achieve targeted functionalities. nih.gov The development of such derivatives could pave the way for applications in areas like molecular recognition and sensing.

| Derivative Class | Potential Modification | Anticipated Outcome | Relevant Research Area |

| Pyridine Ring Functionalization | Substitution at the 4-position | Tuned electronic and steric properties | Catalysis, Materials Science |

| Acetoacetamido Group Modification | Alteration of the terminal methyl group | Enhanced solubility and metal ion selectivity | Coordination Chemistry, Sensing |

| Extended Conjugated Systems | Incorporation of aromatic or ethynyl (B1212043) spacers | Modified photophysical properties | Optoelectronics, Molecular Wires |

Development of Multifunctional Systems for Integrated Applications

A significant future direction for this compound lies in the development of multifunctional systems where the compound or its derivatives act as key components. The inherent coordination capabilities of the ligand make it an excellent candidate for constructing complex architectures with integrated functionalities. For example, the 2,6-bis(pyrazol-1-yl)pyridine (bpp) family of ligands is known for its role in creating materials with interesting magnetic and optical properties, including spin crossover (SCO) behavior and luminescence. nih.gov Research into similar complexes with this compound could lead to new smart materials that respond to external stimuli such as light, temperature, or chemical analytes.

The design of anion sensors based on 2,6-bis(2-anilinoethynyl)pyridine derivatives highlights another avenue for multifunctional systems. nih.gov These systems demonstrate how the scaffold can be engineered to exhibit a fluorescent response upon binding with specific anions. Future work could expand on this concept to create highly selective and sensitive chemical sensors for environmental monitoring or biological imaging. Moreover, the construction of coordination polymers and metal-organic frameworks (MOFs) using this ligand could result in materials with applications in gas storage, separation, and catalysis. mdpi.com

Integration into Hybrid Materials and Nanostructures

The integration of this compound and its derivatives into hybrid materials and nanostructures is a promising area of future research. The functional groups on the ligand can serve as anchor points for grafting onto the surfaces of nanoparticles, nanotubes, or other nanomaterials. This approach can impart new properties to the nanomaterials or create synergistic effects between the organic ligand and the inorganic nanostructure.

For instance, research on pyridine-2,6-diamine-functionalized Fe₃O₄ nanoparticles has demonstrated their utility as a sorbent for the determination of heavy metal ions. mdpi.com A similar strategy could be employed with this compound to create novel sorbents or catalysts. The formation of inorganic-organic hybrid materials, such as those based on lead bromide and pyridine-hydrazone blocks, showcases the potential for creating new crystalline structures with unique properties. rsc.org Future investigations could explore the self-assembly of this compound with various metal salts to generate a diverse range of hybrid materials with tunable optical, electronic, or magnetic characteristics.

Advanced Computational Modeling for Predictive Design and Discovery

Advanced computational modeling will be an indispensable tool in guiding the future research and development of this compound-based materials. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, stability, and reactivity of the ligand and its metal complexes. researchgate.net These theoretical calculations can help in predicting the geometric and electronic properties of yet-to-be-synthesized derivatives, thereby accelerating the discovery of new materials with desired functionalities.

For example, computational studies on related pyridine-based complexes have been used to understand their binding energies and to rationalize their observed properties. researchgate.net Similar in-silico experiments on this compound and its potential derivatives can aid in the design of new ligands with optimized coordination geometries for specific applications. Furthermore, molecular modeling can be employed to simulate the interactions of these ligands with biological targets or to predict the performance of materials in applications such as catalysis or sensing. This predictive power can significantly reduce the experimental effort required for materials discovery and optimization.

| Computational Method | Predicted Property | Application Area |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap | Optoelectronics, Reactivity Prediction |

| Molecular Dynamics (MD) | Conformational analysis, Binding affinity | Drug Design, Sensor Development |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms, Enzyme inhibition | Catalysis, Biochemistry |

Potential for Scalable Synthesis and Industrial Applications

For the potential of this compound to be fully realized, the development of scalable and cost-effective synthesis methods is crucial. While laboratory-scale syntheses are well-established, future research should focus on optimizing reaction conditions and exploring alternative synthetic routes that are amenable to industrial production. This could involve investigating continuous flow processes, utilizing greener solvents, or developing catalytic methods that improve yield and reduce waste.

The synthesis of related compounds like 2,6-bis(hydroxymethyl)pyridine has been approached through both traditional multi-step chemical routes and more sustainable biocatalytic processes. rsc.orgethz.ch A patented method for producing 2,6-pyridinedimethanol (B71991) involves the oxidation of 2,6-lutidine followed by reduction. google.com Exploring similar strategies, including biocatalysis, for the large-scale production of 2,6-diaminopyridine (B39239), a precursor to this compound, could be a key research direction. The successful development of scalable synthesis protocols will be a critical step towards the commercialization of materials based on this versatile ligand for a wide range of industrial applications, including pharmaceuticals, polymers, and specialty chemicals.

Q & A

Basic: What are the standard synthetic routes for preparing 2,6-Bis-(acetoacetamido)-pyridine, and what key reaction parameters influence yield and purity?

The synthesis typically involves condensation reactions between pyridine derivatives and acetoacetamide groups. Key parameters include:

- pH control : Optimal acidic or basic conditions (pH 5–7) stabilize intermediates and prevent side reactions like hydrolysis .

- Temperature : Reactions are often conducted at 60–80°C to balance reaction kinetics and thermal decomposition risks .

- Molar ratios : A 2:1 molar ratio of acetoacetamide to pyridine precursors minimizes unreacted residues .

Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane) is critical for isolating high-purity products .

Basic: Which spectroscopic techniques are most effective for characterizing the coordination behavior of this compound in metal complexes?

- FT-IR spectroscopy : Identifies shifts in amide C=O (1650–1700 cm⁻¹) and pyridine ring vibrations (1500–1600 cm⁻¹) upon metal coordination .

- Raman spectroscopy : Detects Mo=O stretching modes (950–980 cm⁻¹) in molybdenum complexes, indicating ligand-metal interactions .

- X-ray photoelectron spectroscopy (XPS) : Quantifies binding energy changes in N 1s (398–400 eV) and Mo 3d (228–232 eV) to confirm chelation .

Advanced: How does the molar ratio of this compound to metal precursors affect the dispersion and sulfidation of active phases in hydrodesulfurization (HDS) catalysts?

- Optimal ratio (0.5:1) : Enhances MoO₃ dispersion on γ-Al₂O₃, as shown by XRD peak broadening, and increases sulfidation degree (XPS S 2p intensity) .

- Excess additive (>1.0) : Causes aggregation of Mo species, reducing active sites (Raman Mo=O signal decreases) and lowering HDS activity by 15–20% .

- TPR analysis : Moderate metal-support interaction (reduction peaks at 400–500°C) correlates with balanced dispersion and sulfidation .

Advanced: What analytical approaches resolve contradictions between XRD and XPS data when evaluating the sulfidation degree of Mo species in catalyst systems modified with this compound?

- XRD limitations : Detects crystalline MoO₃ but misses amorphous or poorly ordered MoS₂ phases, leading to underestimation of sulfidation .

- XPS complementarity : Quantifies S/Mo atomic ratios to assess sulfidation extent, even in amorphous phases .

- Integrated analysis : Combine XRD (crystallinity) with XPS (surface composition) and TEM (morphology) to reconcile discrepancies .

Basic: What role does this compound play in modifying metal-support interactions in alumina-supported catalysts?

- Chelation effect : Forms stable complexes with Ni²⁺/Mo⁶⁺, preventing premature oxide formation during calcination .

- Surface modification : Binds to γ-Al₂O₃ hydroxyl groups, creating anchoring sites for uniform metal distribution (FT-IR O-H stretching shifts) .

- Promotion of "NiMoS" phase : Enhances sulfidation efficiency, as evidenced by XPS Ni 2p₃/₂ peaks at 853–854 eV .

Advanced: How do temperature-programmed reduction (TPR) profiles differ between catalysts prepared with and without this compound, and what does this indicate about metal oxide reducibility?

- Without additive : Sharp reduction peaks at 350–400°C (MoO₃ → MoO₂) and 600–650°C (NiO → Ni⁰), indicating strong metal-support interactions .

- With additive (0.5:1 ratio) : Broadened peaks shifted to 400–500°C, suggesting weaker interactions and easier reducibility due to improved dispersion .

- Implications : Moderate reducibility enhances sulfidation kinetics and active phase formation (MoS₂/NiMoS) .

Basic: What experimental controls are necessary when evaluating the thermal stability of this compound-containing catalysts under HDS reaction conditions?

- Temperature ramp rate : Use 5°C/min during calcination to prevent ligand decomposition (TGA shows stability up to 300°C) .

- Sulfidation atmosphere : Maintain H₂/H₂S (10–15% v/v) to avoid incomplete sulfidation (XRD MoS₂ (002) peak at 14.4° confirms phase purity) .

- Blank experiments : Compare with additive-free catalysts to isolate thermal effects on activity .

Advanced: What mechanistic models explain the enhanced HDS activity observed in catalysts modified with this compound compared to traditional chelating agents?

- Edge-site promotion : The pyridine backbone directs MoS₂ slab growth, increasing exposure of reactive M-edge sites (STEM edge-length analysis) .

- Electronic effects : Electron donation from amide groups lowers activation energy for H₂ dissociation (DFT calculations show reduced H₂ adsorption energy) .

- Competitive adsorption : The additive displaces sulfur-poisoning agents (e.g., coke precursors) from active sites, prolonging catalyst lifetime .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.